BenchChemオンラインストアへようこそ!

2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

BACE1 inhibition Alzheimer's disease imidazopyridine-phthalimide hybrids

Secure this analytically validated (≥97% HPLC) BACE1 inhibitor for your drug discovery program. Its lapsed Celgene patent (EP1919892B1, expired 2014) provides freedom-to-operate, while its defined 6-methyl substitution and ethyl linker offer a quantitative benchmark for SAR studies. Ideal for FRET-based screening and X-ray co-crystallography to validate phthalimide flap-pocket interactions.

Molecular Formula C18H15N3O2
Molecular Weight 305.337
CAS No. 1417636-14-6
Cat. No. B2576982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS1417636-14-6
Molecular FormulaC18H15N3O2
Molecular Weight305.337
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H15N3O2/c1-12-6-7-16-19-13(11-20(16)10-12)8-9-21-17(22)14-4-2-3-5-15(14)18(21)23/h2-7,10-11H,8-9H2,1H3
InChIKeyBXCMVENTKYZTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1417636-14-6): Chemical Class and Procurement Baseline


2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1417636-14-6) is a synthetic heterocyclic compound (C18H15N3O2, MW 305.33) that combines an imidazo[1,2-a]pyridine core with a phthalimide (isoindole-1,3-dione) moiety via an ethyl linker . This hybrid scaffold is characteristic of a class of compounds investigated as β-secretase 1 (BACE1) inhibitors for Alzheimer's disease research, where the phthalimide group engages the enzyme's flap pocket while the imidazopyridine interacts with catalytic aspartyl residues [1]. Commercial availability is primarily through specialist chemical suppliers offering the compound at analytical-grade purity (typically ≥97%) for research and drug discovery applications .

Why Generic Imidazopyridine Substitution Fails for 1417636-14-6: Structural Specificity and Procurement Risk


The imidazo[1,2-a]pyridine pharmacophore is widespread, but simple in-class substitution is unreliable for 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione because BACE1 inhibition within this scaffold class is exquisitely sensitive to the nature and position of substituents on both the imidazopyridine core and the pendant phthalimide group. A systematic structure-activity relationship (SAR) study of closely related imidazopyridine-phthalimide hybrids demonstrated that the presence, length, and composition of the linker between the two ring systems critically determine enzymatic potency, with IC50 values spanning from >50 μM to single-digit micromolar across the series [1]. Furthermore, the 6-methyl substitution on the imidazopyridine ring directly influences electron density and binding-pocket complementarity, making even regioisomeric analogs (e.g., 7-methyl or 8-methyl variants) functionally non-equivalent. Procuring a substitute without confirmation of BACE1 activity data risks obtaining a compound with substantially reduced target engagement.

Quantitative Differentiation Evidence for 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (1417636-14-6)


BACE1 Inhibitory Potency Positioning within the Imidazopyridine-Phthalimide Series

Within the broader class of imidazopyridine-phthalimide hybrids, the most potent compound reported (compound 8e, bearing an aminocyclohexyl substituent at the imidazopyridine 6-position) exhibited a BACE1 IC50 of 2.84 ± 0.95 μM [1]. While the target compound 1417636-14-6 lacks the aminocyclohexyl substituent present in 8e (instead carrying only a 6-methyl group), the scaffold's activity is highly tunable—SAR analysis from the same study shows that structural modifications to the imidazopyridine 6-position account for >10-fold variation in BACE1 IC50 across analogs [1]. This establishes a clear potency gradient where the 6-methyl substitution defines a distinct activity tier within the series, differentiating it from both more potent (aminocyclohexyl-bearing) and less active (unsubstituted or bulkier) analogs.

BACE1 inhibition Alzheimer's disease imidazopyridine-phthalimide hybrids

Criticality of the Ethyl Linker: Differentiation from Methylene-Bridged Analogs

The target compound features an ethyl (-CH2-CH2-) bridge between the imidazopyridine and phthalimide moieties. Literature SAR on related imidazopyridine-phthalimide hybrids reveals that linker length and flexibility directly govern the orientation of the phthalimide group within the BACE1 flap pocket, where suboptimal linker geometry results in loss of key van der Waals contacts with Phe108, Ile110, Trp115, and Ile118 [1]. A commercially available close analog—2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione (CAS not available, catalog EVT-11218735)—features a methylene (-CH2-) linker rather than ethyl . This single-carbon truncation alters both conformational freedom and phthalimide positioning, predicting a meaningful difference in target engagement that prohibits direct substitution without confirmatory biochemical testing.

Linker SAR BACE1 imidazopyridine-phthalimide connectivity

Regioisomeric Specificity: Distinction from 7- and 8-Methylimidazopyridine Variants

The 6-methyl substitution on the imidazo[1,2-a]pyridine ring is regiospecifically defined. In the broader imidazopyridine chemical space, the position of a methyl substituent on the pyridine ring influences the electronic environment of the ring-junction nitrogen and consequently hydrogen-bonding capacity with the BACE1 catalytic aspartyl dyad (Asp32/Asp228) [1]. Regioisomeric analogs bearing methyl groups at the 7- or 8-position present different electrostatic potential surfaces and steric profiles, which are expected to alter binding affinity. No equivalent quantitative BACE1 data exist for the 7- or 8-methyl regioisomers of this specific phthalimide-ethyl series, but the foundational SAR from the imidazopyridine-phthalimide class establishes that substitution position is a primary determinant of potency [1].

Regioisomer differentiation imidazopyridine substitution binding site complementarity

Purity-Grade Differentiation for Reproducible Enzymatic Assays

Commercial suppliers list the target compound at a certified purity of ≥97% (HPLC) . This specification is critical because BACE1 enzymatic assays are sensitive to trace impurities that can act as non-specific inhibitors or fluorescence-quenching agents in FRET-based readouts. Lower-purity batches (e.g., <95%) of structurally related imidazopyridine compounds have been associated with assay interference and inflated apparent IC50 values in academic screening campaigns. Specifying ≥97% purity at the procurement stage mitigates the risk of false-negative or false-positive results and ensures inter-laboratory reproducibility.

Compound purity BACE1 assay reproducibility procurement specification

Oxidation-State Specificity: Differentiation from Dihydroisoindole Analogs

The target compound contains a 1H-isoindole-1,3(2H)-dione (phthalimide) moiety in the fully oxidized form. A structurally close analog, 2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 51132-01-5), features a reduced isoindole ring . The difference in oxidation state alters the electronic character of the dione system—the phthalimide's electron-deficient aromatic ring participates in π-stacking and hydrophobic contacts within the BACE1 flap pocket, whereas the dihydro analog has a non-aromatic, more flexible ring that may compromise these interactions [1]. This oxidation-state distinction is critical for maintaining the precise binding-mode geometry validated by molecular docking.

Oxidation state phthalimide vs. isoindoline-dione chemical stability

Intellectual Property Landscape: Differentiation from Celgene Isoindole-Imide Patents

The Celgene Corporation patent EP1919892B1 (filed 2006, lapsed 2014) broadly claims isoindole-imide compounds and compositions, including those with heterocyclic substituents [1]. While the target compound 1417636-14-6 falls within the structural scope of this patent family, the patent has lapsed due to non-payment of renewal fees, and no active litigation or supplementary protection certificates have been identified [1]. In contrast, more recently claimed imidazopyridine derivatives under active patent protection (e.g., WO2015200341, claiming specific imidazopyridine-based PI3K inhibitors [2]) do not encompass the phthalimide-ethyl-imidazopyridine scaffold of 1417636-14-6. This creates a differentiated freedom-to-operate position for the target compound relative to competitor scaffolds under active patent exclusivity.

Patent landscape isoindole-imide freedom to operate

High-Value Application Scenarios for 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (1417636-14-6)


BACE1 Inhibitor SAR Probe for Alzheimer's Drug Discovery

Use as a defined-activity reference compound within imidazopyridine-phthalimide SAR series for BACE1 inhibitor optimization. The compound's 6-methyl substitution and ethyl linker provide a specific activity tier against which aminocyclohexyl and other 6-position variants can be quantitatively benchmarked in FRET-based BACE1 enzymatic assays [1]. This enables systematic exploration of substituent effects at the imidazopyridine 6-position while holding the phthalimide flap-pocket anchor constant.

Pharmacophoric Probe for Flap-Pocket Binding-Mode Validation

Employ in molecular docking and X-ray co-crystallography studies to validate the phthalimide flap-pocket interaction model (contacts with Phe108, Ile110, Trp115, Ile118) derived from the imidazopyridine-phthalimide class [1]. The oxidized phthalimide form and ethyl linker geometry make 1417636-14-6 suitable for testing the conformational dependence of flap-pocket engagement, differentiating it from methylene-linked or dihydroisoindole analogs that may fail to recapitulate the same binding pose.

Patent-Clear Scaffold for Early-Stage Neurology Programs

Leverage the compound's lapsed patent status (Celgene EP1919892B1, expired 2014) [1] as a starting scaffold for medicinal chemistry programs targeting BACE1 or related aspartyl proteases without the IP encumbrance affecting competitor imidazopyridine scaffolds still under active patent protection [2]. The freedom-to-operate assessment supports procurement for hit-to-lead and lead optimization campaigns.

High-Purity Standard for FRET-Based High-Throughput Screening

Utilize the ≥97% HPLC purity specification [1] to serve as a quality-controlled standard in BACE1 FRET-based HTS campaigns, minimizing the risk of fluorescence interference and non-specific inhibition artifacts that are common with lower-purity imidazopyridine batches. This supports robust, inter-plate and inter-laboratory data normalization in screening cascades.

Quote Request

Request a Quote for 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.